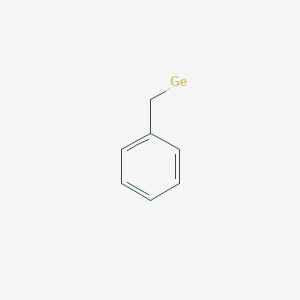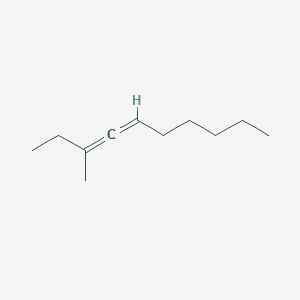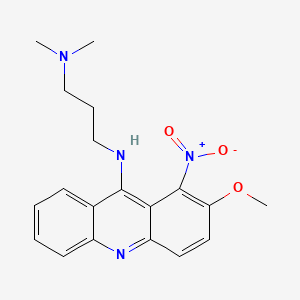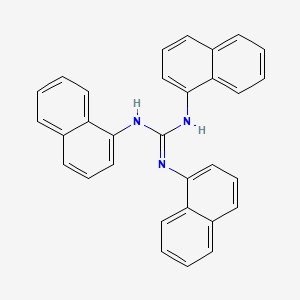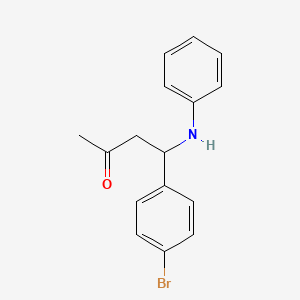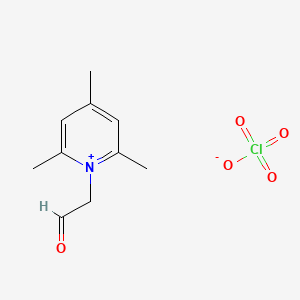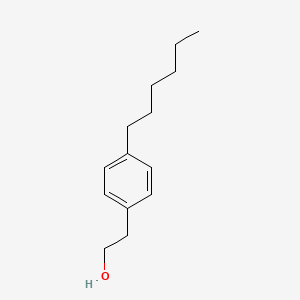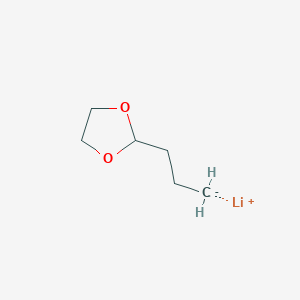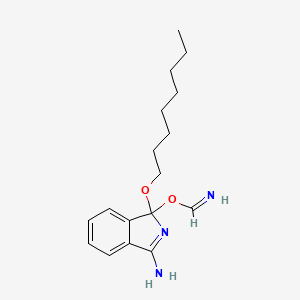
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of an amino group, an octyloxy group, and a methanimidate group attached to the isoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through the cyclization of ortho-substituted benzaldehydes with primary amines under acidic conditions.
Introduction of Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions using octyl halides and a suitable base.
Amination: The amino group can be introduced through the reduction of nitro groups or direct amination reactions.
Methanimidate Formation: The methanimidate group can be formed by reacting the amine with formic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoles, nitroso derivatives, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel materials, dyes, and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1H-isochromene: Similar in structure but lacks the octyloxy and methanimidate groups.
3-Amino-1,2,4-triazole: Contains an amino group and a heterocyclic ring but differs in the core structure.
3-Amino-1,2,4-dithiazole: Contains sulfur atoms in the ring structure, differing from the isoindole core.
Uniqueness
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate is unique due to the presence of the octyloxy group, which imparts lipophilicity, and the methanimidate group, which can participate in various chemical reactions. These features make it a versatile compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
113192-19-1 |
|---|---|
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(3-amino-1-octoxyisoindol-1-yl) methanimidate |
InChI |
InChI=1S/C17H25N3O2/c1-2-3-4-5-6-9-12-21-17(22-13-18)15-11-8-7-10-14(15)16(19)20-17/h7-8,10-11,13,18H,2-6,9,12H2,1H3,(H2,19,20) |
Clé InChI |
RUAFJGGMAUKGRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1(C2=CC=CC=C2C(=N1)N)OC=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


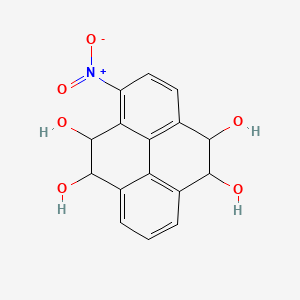
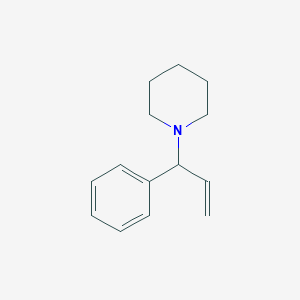
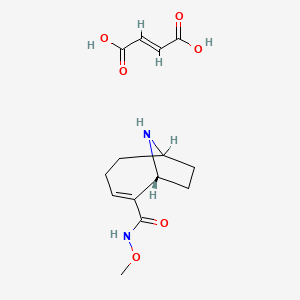

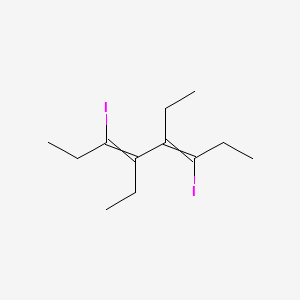
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
